molecular formula C14H18FNO3S B2990893 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one CAS No. 2034457-94-6

1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2990893
CAS No.: 2034457-94-6
M. Wt: 299.36
InChI Key: WAZMZNWPMUEAND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazepan ring (a seven-membered ring with one sulfur and one nitrogen atom), a fluorophenyl group (a phenyl ring with a fluorine atom), and a propanone group (a three-carbon chain with a carbonyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazepan ring. The presence of the dioxido group suggests that the compound could have some degree of polarity, which would affect its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity (ability to dissolve in fats, oils, and lipids), while the dioxido group could increase its hydrophilicity (ability to dissolve in water) .

Scientific Research Applications

Neuropharmacological and Toxicological Research

Studies on similar compounds, such as midazolam and flubromazolam, have explored their effects on neurological function, potential for abuse, and pharmacokinetics. These investigations suggest that research on "1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one" could focus on its interactions with the central nervous system, including its potential therapeutic or adverse effects on cognitive and motor functions.

  • For instance, research on midazolam, a benzodiazepine with neuropharmacological properties, has examined its effects on sleep in normal subjects, suggesting a potential area of application for related compounds in sleep regulation and the treatment of insomnia (Krieger et al., 1983).

Pharmacokinetic Studies

Pharmacokinetic studies of related compounds, such as the disposition and metabolism of SB-649868, an orexin receptor antagonist, provide insights into how these substances are processed in the body. Such studies could inform research on "this compound," particularly regarding its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).

Safety and Toxicology

The safety and toxicology of benzodiazepines, such as the detection and identification of designer benzodiazepines like flubromazolam, highlight the importance of understanding the toxicological profiles of psychoactive substances. Research into "this compound" could similarly focus on identifying potential toxic effects, safe dosage ranges, and risk of dependency or abuse (Moosmann et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering its function .

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-2-14(17)16-8-7-13(20(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZMZNWPMUEAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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